Protein Kinase C (PKC) Inhibition: A Unique Off-Target Activity of Magainin B Absent in Natural Magainins
Magainin B is a potent inhibitor of all three protein kinase C (PKC) isozymes, with an IC50 of less than 20 μM, whereas natural magainin-1 and magainin-2 exhibit no significant effect on PKC activity [1]. This activity is absent in the parent peptide and other magainin analogs lacking the same alanine substitutions. The inhibition is further supported by Magainin B's ability to block the binding of [3H]phorbol 12,13-dibutyrate to PKC, confirming a direct interaction with the kinase's regulatory domain [1].
| Evidence Dimension | PKC isozyme inhibition |
|---|---|
| Target Compound Data | IC50 < 20 μM for all three PKC isozymes |
| Comparator Or Baseline | Magainin 1 and Magainin 2: no significant effect on PKC activity |
| Quantified Difference | IC50 < 20 μM vs. no inhibition |
| Conditions | In vitro kinase assay using purified PKC isozymes |
Why This Matters
This off-target activity is unique to Magainin B among magainin peptides, providing a selective tool for studies intersecting antimicrobial activity and cellular signaling pathways, and precludes its use as a simple antimicrobial control.
- [1] Nakabayashi, H., Brown, J. H., Morell, J. L., & Chen, H. C. (1990). Phosphorylation of magainin-2 by protein kinase C and inhibition of protein kinase C isozymes by a synthetic analogue of magainin-2-amide. FEBS Letters, 267(1), 135-138. View Source
